Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC13611184
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3 |
| Standard InChI Key | ABLMNIKWSKUYMA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC1C2=CC=C(C=C2)N |
| Canonical SMILES | COC(=O)C1CC1C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure features a cyclopropane ring fused to a methyl ester group at the 1-position and a 4-aminophenyl substituent at the 2-position. The cyclopropane ring introduces significant angle strain, which influences both the compound’s reactivity and conformational stability. The para-aminophenyl group provides a planar aromatic system with a primary amine, enabling hydrogen bonding and π-π interactions, while the methyl ester serves as a polar, hydrolyzable functional group .
Stereochemical Considerations
The stereochemistry of methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate is defined by the relative configuration of substituents on the cyclopropane ring. The (1R,2R) enantiomer is commonly reported, as evidenced by its InChIKey (ABLMNIKWSKUYMA-UHFFFAOYSA-N), which specifies the absolute configuration . This stereochemical detail is critical for understanding its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Synthesis and Reaction Pathways
Cyclopropanation Strategies
The synthesis of cyclopropane derivatives typically involves cyclization reactions or [2+1] cycloadditions. For methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate, a multi-step approach is employed:
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Nitroacetate Cyclization: A method analogous to the synthesis of 1-aminocyclopropane-1-carboxylic acid involves reacting nitroacetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethanes (e.g., 1,2-dibromoethane) in the presence of a base such as sodium carbonate. This step forms the nitro-substituted cyclopropane intermediate .
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Nitro Reduction: The nitro group is reduced to an amine using tin(II) chloride in methanol or ethanol under controlled temperatures (15–20°C) .
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Esterification/Functionalization: The final step introduces the methyl ester group via methanolysis or transesterification, often catalyzed by sodium hydroxide .
Reaction Conditions and Optimization
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Cyclization: Conducted in dichloromethane at 80–120°C under reflux .
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Reduction: Requires careful temperature control to avoid over-reduction or side reactions .
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Hydrolysis/Crystallization: Purification is achieved using ethanol as a solvent, with cooling to induce crystallization .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm), ester C=O (1720–1740 cm), and aromatic C=C (1450–1600 cm).
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NMR Spectroscopy:
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NMR (CDCl): δ 6.95–7.25 (m, 4H, Ar-H), 3.65 (s, 3H, OCH), 2.80–3.10 (m, 2H, cyclopropane CH), 1.50–1.80 (m, 1H, cyclopropane CH).
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NMR: δ 170.5 (COOCH), 150.2 (C-NH), 128.3–115.6 (Ar-C), 52.1 (OCH), 25.8 (cyclopropane CH), 18.3 (cyclopropane CH).
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Biological Activity and Pharmaceutical Applications
Mechanism of Action
The compound’s biological activity stems from its ability to interact with enzymes and receptors via its amine and ester groups. The cyclopropane ring’s rigidity may enhance binding affinity by reducing conformational entropy loss upon target engagement.
Case Study: α-Arylation in Drug Synthesis
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate serves as a precursor in the α-arylation of ketones and esters. Photochemical reactions with 4-aminophenyl cations enable the synthesis of α-arylpropionic esters, which are intermediates in analgesics like ibuprofen .
Future Research Directions
Synthetic Chemistry
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Catalytic Asymmetric Synthesis: Developing enantioselective methods to access (1R,2R) and (1S,2S) configurations with >99% ee.
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Green Chemistry Approaches: Replacing tin(II) chloride with eco-friendly reductants (e.g., H/Pd-C) and solvents .
Biological Screening
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In Vitro Assays: Evaluate cytotoxicity, antimicrobial activity, and COX inhibition.
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Structure-Activity Relationship (SAR) Studies: Modify the ester group (e.g., ethyl, tert-butyl) and amine substituents to optimize potency.
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 191.23 g/mol |
| Melting Point | Not reported (requires experimental determination) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| Hazard Code | Xi (Irritant) |
| Storage Conditions | 2–8°C, dry, dark |
| Synthetic Step | Conditions |
|---|---|
| Cyclopropanation | NaCO, CHCl, 80–120°C |
| Nitro Reduction | SnCl, MeOH, 15–20°C |
| Esterification | NaOH, MeOH, 70–90°C |
| Crystallization | 95% EtOH, cooling |
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